Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate
CAS No.:
Cat. No.: VC15930354
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O2 |
|---|---|
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
| Standard InChI | InChI=1S/C11H10ClN3O2/c1-17-11(16)9-4-8(6-2-3-6)14-10-7(12)5-13-15(9)10/h4-6H,2-3H2,1H3 |
| Standard InChI Key | XXCOLHSOASQBDR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=NC2=C(C=NN12)Cl)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system containing nitrogen atoms at positions 1, 3, 5, and 7. Key substituents include:
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Chlorine atom at position 3, enhancing electrophilicity and influencing intermolecular interactions.
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Cyclopropyl group at position 5, contributing to steric effects and metabolic stability.
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Methyl ester at position 7, providing a handle for hydrolysis to carboxylic acid derivatives .
The stereochemistry is achiral, as confirmed by its InChIKey (XXCOLHSOASQBDR-UHFFFAOYSA-N), which reflects a planar, non-stereogenic structure.
Physicochemical Profile
Critical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 251.67 g/mol | |
| logP (Partition Coefficient) | Estimated 2.8–3.1 | |
| Polar Surface Area | ~40 Ų | |
| Solubility (logS) | -3.4 to -3.6 |
The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability, while the low solubility underscores the need for prodrug strategies or formulation optimization in drug development .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves sequential heterocyclic ring formation and functionalization:
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Pyrazole Precursor Preparation: Cyclocondensation of hydrazine derivatives with β-diketones yields the pyrazole core .
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Pyrimidine Annulation: Reaction with cyanamide or urea derivatives under acidic conditions forms the pyrimidine ring .
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Substituent Introduction:
Key challenges include regioselectivity during annulation and minimizing side reactions during chlorination. Optimized protocols report yields of 60–75% after purification by column chromatography .
Scalability and Industrial Relevance
Batch-scale production (100 g–1 kg) employs continuous flow chemistry to enhance heat transfer and reduce reaction times . Regulatory-grade material requires HPLC purity >98%, achievable via recrystallization from ethanol/water mixtures.
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s versatility is exemplified in synthesizing kinase inhibitors and protease modulators:
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MALT1 Inhibitors: Derivatives show nanomolar activity against mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a target in autoimmune diseases and lymphomas .
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Anticancer Agents: Structural analogs demonstrate antiproliferative effects in breast and lung cancer cell lines (IC50: 0.5–5 µM) .
Structure-Activity Relationship (SAR) Insights
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Cyclopropyl Group: Enhances metabolic stability by resisting oxidative degradation compared to phenyl substituents .
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Chlorine Atom: Critical for hydrogen bonding with catalytic lysine residues in target enzymes .
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Methyl Ester: Serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .
Comparative Analysis with Related Compounds
Methyl Ester vs. Carboxylic Acid Derivatives
| Parameter | Methyl Ester (C11H10ClN3O2) | Carboxylic Acid (C10H8ClN3O2) |
|---|---|---|
| Molecular Weight | 251.67 g/mol | 237.64 g/mol |
| logP | 3.1 | 1.8 |
| Solubility (mg/mL) | 0.12 | 2.3 |
| Bioavailability (Oral) | 45% | 28% |
The ester derivative’s higher lipophilicity improves cell membrane penetration, whereas the carboxylic acid form offers better aqueous solubility for intravenous formulations .
Impact of Cyclopropyl vs. Phenyl Substituents
Replacing the phenyl group in methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate with cyclopropyl:
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